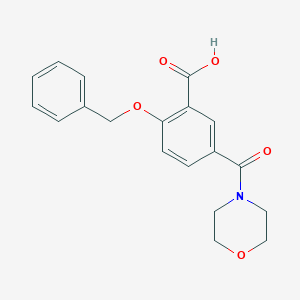
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is a complex organic compound with a unique structure that includes a morpholine ring, a benzoic acid moiety, and a phenylmethyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-hydroxy-2-benzoic acid with benzyl bromide in the presence of a base to form the benzyl ether. This intermediate is then reacted with morpholine and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethyl ether group can yield benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzoic acid moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound shares the morpholine ring and carbonyl group but has a boronic acid moiety instead of the benzoic acid and phenylmethyl ether groups.
Phenylboronic acid derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity
Eigenschaften
Molekularformel |
C19H19NO5 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
5-(morpholine-4-carbonyl)-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C19H19NO5/c21-18(20-8-10-24-11-9-20)15-6-7-17(16(12-15)19(22)23)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
InChI-Schlüssel |
GEPOPKKKJQPCCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














